REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][NH:10][CH2:11][CH2:12][C:13]([OH:22])([P:18]([OH:21])(=[O:20])[OH:19])[P:14]([OH:17])(=[O:16])[OH:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:23](O)=O.C=O>O>[C:1]1([CH2:7][CH2:8][CH2:9][N:10]([CH2:11][CH2:12][C:13]([OH:22])([P:18]([OH:21])(=[O:19])[OH:20])[P:14]([OH:15])(=[O:17])[OH:16])[CH3:23])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
3-(3-phenylpropylamino)-1-hydroxypropane-1,1-diphosphonic acid
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Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCNCCC(P(O)(=O)O)(P(O)(=O)O)O
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
|
The reaction solution is concentrated by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is diluted with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCN(C)CCC(P(O)(=O)O)(P(O)(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |